Dichlobenil

説明

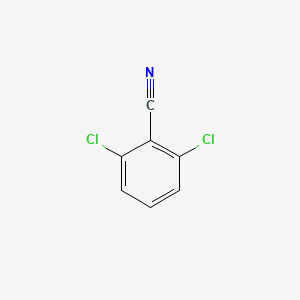

Structure

3D Structure

特性

IUPAC Name |

2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAIZYFCNQIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N, Array | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032365 | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlobenil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

518 °F at 760 mmHg (USCG, 1999), 270 °C | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073 | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlobenil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid | |

CAS No. |

1194-65-6, 104809-79-2 | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile, 2,6-dichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104809-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlobenil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14-C)2,6-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dichlobenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlobenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOBENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N42NR4196R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dichlobenil's Mechanism of Action: A Technical Deep Dive into Cellulose Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlobenil (2,6-dichlorobenzonitrile) is a potent pre-emergent herbicide that exerts its primary phytotoxic effect through the specific inhibition of cellulose biosynthesis, a critical process for plant cell wall integrity and overall plant development. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms underlying this compound's action. It details the herbicide's impact on the cellulose synthase (CESA) complex, the consequential alterations in cell wall composition, and the resulting macroscopic symptoms in susceptible plants. This document synthesizes quantitative data, outlines detailed experimental protocols for studying these effects, and provides visual representations of the key pathways and workflows involved.

Core Mechanism: Inhibition of Cellulose Biosynthesis

This compound is classified as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC), signifying its mode of action as a cellulose biosynthesis inhibitor.[1] Its primary target is the cellulose synthase (CESA) complex located in the plasma membrane of plant cells.[2] These multi-subunit enzyme complexes are responsible for polymerizing UDP-glucose into the β-1,4-glucan chains that form cellulose microfibrils, the primary structural component of the plant cell wall.[3][4]

The inhibitory action of this compound is characterized by a rapid cessation of the motility of CESA complexes within the plasma membrane.[2] This disruption leads to an abnormal accumulation, or hyperaccumulation, of these complexes at stationary sites, effectively halting the organized deposition of cellulose microfibrils.[2] This contrasts with other cellulose biosynthesis inhibitors that may cause the clearance of CESA complexes from the plasma membrane.[2]

The immediate consequence of this inhibition is a significant reduction in the rate of cellulose synthesis. This disruption of the main ultrastructure of the plant cell wall compromises the growth and development of the plant.[5]

Quantitative Effects on Cellulose Synthesis and Plant Growth

The inhibitory potency of this compound on cellulose synthesis has been quantified in various plant systems. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness at micromolar and even nanomolar concentrations in sensitive species.

| Plant System | Parameter Measured | This compound Concentration | Effect | Reference |

| Bean (Phaseolus vulgaris) cell suspension (non-tolerant) | Growth (Dry Weight) | 0.3 µM | IC50 | [6] |

| Bean (Phaseolus vulgaris) cell suspension (tolerant) | Growth (Dry Weight) | 30 µM | IC50 | [6] |

| Bean (Phaseolus vulgaris) callus | Growth (Dry Weight) | 0.5 µM | IC50 | [7] |

| Arabidopsis thaliana | Root Growth | 0.4 µM | IC50 | [8] |

| Cotton (Gossypium hirsutum) ovules | Cellulose Synthesis | 10 µM | 80% inhibition | |

| Bean (Phaseolus vulgaris) callus cultures | Cellulose Content | I50 concentration | 212.6 ± 23.6 µg mg⁻¹ CW (control) | [7] |

Impact on Cell Wall Composition and Plant Physiology

The targeted inhibition of cellulose synthesis by this compound leads to significant alterations in the composition and architecture of the plant cell wall. In response to the reduced cellulose content, plants often exhibit compensatory changes, including an increase in the deposition of other cell wall components, particularly pectins.[9] In some cases, a non-crystalline, soluble β-1,4-glucan is also produced.[6]

These changes at the cellular level manifest as distinct physiological and morphological symptoms in the whole plant. As a pre-emergent herbicide, this compound is particularly effective at inhibiting the germination of seeds and the growth of young seedlings.[1]

Key Physiological and Morphological Effects:

-

Inhibition of Root and Shoot Growth: The disruption of cell wall formation is most pronounced in actively growing tissues like meristems.[1]

-

Cell Swelling: Without the structural reinforcement of properly formed cellulose microfibrils, cells lose their ability to control expansion, leading to radial swelling.

-

Girdling at the Soil Line: In woody plants, this compound can cause a girdling effect at the base of the stem, leading to wilting and eventual plant death.

-

Chlorosis and Necrosis: In susceptible woody species, symptoms can include marginal chlorosis (yellowing) followed by necrosis (tissue death).[1]

Experimental Protocols

Measurement of Cellulose Synthesis Inhibition using [¹⁴C]Glucose Incorporation

This assay quantifies the rate of cellulose synthesis by measuring the incorporation of radiolabeled glucose into the acid-insoluble fraction of the cell wall.

Materials:

-

Arabidopsis thaliana seedlings (or other suitable plant material)

-

[¹⁴C]Glucose

-

This compound stock solution

-

Murashige and Skoog (MS) medium

-

Acetic-nitric acid reagent (8:1:2 acetic acid:nitric acid:water)

-

Scintillation cocktail and counter

Procedure:

-

Grow Arabidopsis seedlings in liquid MS medium.

-

Prepare a master mix for each treatment condition containing MS medium, [¹⁴C]Glucose, and the desired concentration of this compound (or DMSO for control).

-

Transfer seedlings to the treatment solutions and incubate for 2 hours.

-

Wash the seedlings three times with water to remove unincorporated radiolabel, pelleting the seedlings by centrifugation between washes.

-

Add 0.5 mL of acetic-nitric acid reagent to each sample.

-

Boil the samples for 30 minutes to hydrolyze non-cellulosic polysaccharides.

-

Centrifuge the samples to pellet the remaining insoluble material (crystalline cellulose).

-

Carefully transfer the supernatant (soluble fraction) to a new tube.

-

Wash the cellulose pellet three times with water.

-

Resuspend the final cellulose pellet in water and transfer to a scintillation vial.

-

Add scintillation cocktail to both the soluble and insoluble fraction vials.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the insoluble fraction of this compound-treated samples to the control.[10][11][12]

Immunofluorescence Labeling of Cell Wall Polysaccharides

This technique allows for the in-situ visualization of changes in the distribution and abundance of specific cell wall components, such as pectin and xyloglucan, following this compound treatment.

Materials:

-

Plant tissue (e.g., root tips)

-

Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

-

Embedding medium (e.g., wax or resin)

-

Microtome

-

Primary antibodies against specific cell wall polysaccharides (e.g., anti-pectin, anti-xyloglucan)

-

Fluorophore-conjugated secondary antibodies

-

Fluorescence microscope

Procedure:

-

Fixation: Fix plant tissue in 4% paraformaldehyde in PBS.

-

Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series and embed in wax or resin.

-

Sectioning: Cut thin sections of the embedded tissue using a microtome.

-

Rehydration and Antigen Retrieval: Rehydrate the sections and perform any necessary antigen retrieval steps.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution.

-

Washing: Wash the sections multiple times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody in the dark.

-

Washing: Wash the sections again to remove unbound secondary antibody.

-

Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence microscope.[13][14][15][16]

Cell Wall Fractionation for Compositional Analysis

This biochemical method separates the cell wall into different polysaccharide fractions (e.g., pectins, hemicelluloses, cellulose) for quantitative analysis.

Materials:

-

Plant tissue

-

Homogenization buffer

-

Solutions for sequential extraction (e.g., CaCl₂, EGTA, NaOH, H₂SO₄)

-

Spectrophotometer or other analytical equipment for sugar analysis

Procedure:

-

Homogenization: Homogenize plant tissue in a suitable buffer to isolate cell walls.

-

Starch Removal: Treat the cell wall material with enzymes to remove starch.

-

Pectin Extraction: Sequentially extract pectins using solutions like hot water, CaCl₂, and EGTA.

-

Hemicellulose Extraction: Extract hemicelluloses using alkaline solutions of increasing strength (e.g., NaOH, KOH).

-

Cellulose Hydrolysis: Hydrolyze the remaining cellulose-rich fraction using strong acid (e.g., H₂SO₄).

-

Quantification: Quantify the monosaccharide composition of each fraction using techniques such as high-performance liquid chromatography (HPLC) or colorimetric assays.

-

Compare the composition of cell wall fractions from this compound-treated and control plants.[6][9][17]

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

Caption: this compound inhibits the CESA complex, leading to reduced cellulose synthesis.

Experimental Workflow for Assessing this compound's Impact

Caption: Workflow for analyzing this compound's effects on plants.

Conclusion

This compound's mechanism of action is a well-defined example of targeted herbicide activity. By specifically inhibiting cellulose biosynthesis through the disruption of CESA complex motility, it triggers a cascade of events leading to altered cell wall structure and, ultimately, plant death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented herein, provides a valuable resource for researchers in the fields of plant science, weed management, and the development of novel herbicidal compounds. Further investigation into the precise binding site of this compound on the CESA complex could offer even greater insights and opportunities for the design of next-generation cellulose biosynthesis inhibitors.

References

- 1. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]

- 2. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]

- 3. The Regulation of Cellulose Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDB-101: Molecule of the Month: Cellulose Synthase [pdb101.rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell wall modifications of bean (Phaseolus vulgaris) cell suspensions during habituation and dehabituation to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [bio-protocol.org]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Cell Wall Proteome of Craterostigma plantagineum Cell Cultures Habituated to this compound and Isoxaben - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Dichlobenil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dichlobenil (2,6-dichlorobenzonitrile), a widely used herbicide. The information presented is intended for laboratory use by researchers, scientists, and professionals in drug development and environmental science. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of its primary degradation pathway and a general experimental workflow.

Core Physicochemical Data

This compound is a white crystalline solid that acts as a potent inhibitor of cellulose biosynthesis.[1] Understanding its physicochemical properties is crucial for its effective and safe use in a laboratory setting, as well as for assessing its environmental fate and potential toxicological impacts.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | 2,6-dichlorobenzonitrile[2][3][4] |

| CAS Number | 1194-65-6[2][3][5][6] |

| Molecular Formula | C₇H₃Cl₂N[3][5][7] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)Cl[8] |

| InChI | InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[2][5] |

| InChIKey | YOYAIZYFCNQIRF-UHFFFAOYSA-N[2][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 172.01 g/mol [1][5][7] | - | - |

| Melting Point | 144-146 °C[5][6] | - | 760 mmHg |

| Boiling Point | 270 °C[6][9][10] | - | 760 mmHg |

| Water Solubility | 18 - 25 mg/L[11][12] | 20 - 25 | - |

| Vapor Pressure | 7.3 x 10⁻² mPa | 20 | - |

| logP (Octanol-Water Partition Coefficient) | 2.74[10][13] | - | - |

| pKa | Not applicable (no dissociation)[2] | 25 | - |

| Henry's Law Constant | 1.0 x 10⁻⁵ atm·m³/mol | 25 | - |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Determination of Melting Point/Melting Range

Guideline: OECD Test Guideline 102; EPA OPPTS 830.7220

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a thermometer or temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting range.

-

-

Data Analysis: The melting point is reported as a range of temperatures. For a pure substance, this range is typically narrow.

Determination of Water Solubility

Guideline: OECD Test Guideline 105; EPA OPPTS 830.7840

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature.

Methodology (Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature water bath (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The water solubility is expressed in mg/L or g/100 mL at the specified temperature.

Determination of Vapor Pressure

Guideline: OECD Test Guideline 104; EPA OPPTS 830.7950

Principle: Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Methodology (Gas Saturation Method):

-

Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.

-

Saturation: The gas stream becomes saturated with the vapor of this compound.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap.

-

Quantification: The amount of this compound trapped is quantified using an appropriate analytical technique (e.g., Gas Chromatography).

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature, using the ideal gas law.

Determination of Octanol-Water Partition Coefficient (logP)

Guideline: OECD Test Guideline 107 (Shake Flask Method) or OECD 117 (HPLC Method); EPA OPPTS 830.7550

Principle: The octanol-water partition coefficient (Kow or P) is a measure of the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. It indicates the lipophilicity of a substance.

Methodology (Shake Flask Method):

-

Preparation: A small amount of this compound is dissolved in a mixture of n-octanol and water (both phases mutually saturated) in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be used to enhance separation.

-

Analysis: The concentration of this compound in both the octanol and water phases is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

Degradation Pathway of this compound

This compound is known to degrade in the environment, primarily through microbial action, into the more persistent and mobile metabolite 2,6-dichlorobenzamide (BAM).[3] This transformation is a critical step in its environmental fate.

Caption: Microbial degradation pathway of this compound to BAM and subsequently to 2,6-dichlorobenzoic acid.

General Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a compound like this compound in a laboratory setting follows a structured workflow to ensure accuracy and reproducibility of the results.

Caption: A generalized workflow for the laboratory determination of a physicochemical property of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Microbial degradation pathways of the herbicide this compound in soils with different history of this compound-exposure (Journal Article) | ETDEWEB [osti.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. Microbial degradation of the benzonitrile herbicides this compound, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pub.geus.dk [pub.geus.dk]

- 10. filab.fr [filab.fr]

- 11. epa.gov [epa.gov]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Dichlobenil's Effect on the Cellulose Biosynthesis Pathway: A Technical Guide

Abstract: Dichlobenil (2,6-dichlorobenzonitrile), a widely utilized pre-emergence herbicide, functions as a potent and specific inhibitor of cellulose biosynthesis. This technical guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This compound disrupts the formation of cellulose microfibrils by directly affecting the functionality of Cellulose Synthase (CESA) complexes embedded in the plasma membrane. Unlike other inhibitors that cause the clearance of these complexes, this compound induces their accumulation while severely impeding their motility, leading to a cessation of organized cellulose deposition. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical insights into the molecular interactions of this compound and standardized methodologies for its study.

Introduction to this compound

This compound is a nitrile herbicide that has been extensively used for the control of annual and perennial weeds since its introduction in the 1960s.[1][2] Its primary mode of action is the inhibition of cellulose biosynthesis, a fundamental process for plant cell wall formation, growth, and division.[1][3] This specific mechanism makes this compound not only an effective herbicide but also an invaluable chemical tool for studying the complexities of cell wall biology, structural plasticity, and the dynamics of the cellulose synthesis machinery.[4][5] By arresting the production of cellulose, this compound causes characteristic symptoms in susceptible plants, including swollen root tips and hypocotyls, growth inhibition, and eventual death.[3][6]

The Cellulose Biosynthesis Pathway

Cellulose, the most abundant biopolymer on Earth, is a linear polysaccharide composed of β-1,4-linked glucose units.[7] It is the primary structural component of the plant cell wall, providing mechanical strength and rigidity.[8] The synthesis of cellulose is a multi-step process orchestrated by large, plasma membrane-embedded protein complexes known as Cellulose Synthase Complexes (CSCs), often referred to as "rosettes".

The key steps are:

-

Substrate Provision: The precursor for cellulose synthesis is UDP-glucose, which is supplied by the cytoplasm.

-

Polymerization: At the plasma membrane, individual CESA proteins within the CSC catalyze the polymerization of glucose from UDP-glucose into β-1,4-glucan chains.

-

Extrusion and Crystallization: As the glucan chains are elongated, they are extruded through a pore into the extracellular space. Multiple chains, synthesized simultaneously by the subunits of a single CSC, co-crystallize to form a strong, semi-crystalline cellulose microfibril.

The movement of the CSCs through the plasma membrane is guided by cortical microtubules, and this directed movement dictates the orientation of the newly synthesized cellulose microfibrils, thereby controlling the direction of cell expansion.

References

- 1. fao.org [fao.org]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Cellulose Inhibitor, this compound | NC State Extension Publications [content.ces.ncsu.edu]

- 4. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]

- 5. Deepening into the proteome of maize cells habituated to the cellulose biosynthesis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]

- 7. Video: Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 8. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlobenil: A Technical Guide to its Molecular Structure, Chemical Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide Dichlobenil, focusing on its molecular structure, chemical formula, physicochemical properties, and mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name 2,6-dichlorobenzonitrile , is a synthetic organic compound widely used as a pre-emergent herbicide.[1][2] Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a nitrile group (-C≡N) at position 1.[1]

The chemical formula for this compound is C₇H₃Cl₂N .[1][2] The presence of the chlorine atoms and the nitrile group on the aromatic ring are crucial for its herbicidal activity.

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D Molecular Structure of this compound (2,6-dichlorobenzonitrile).

Physicochemical Properties

This compound is a white to off-white crystalline solid with a characteristic odor.[1] A summary of its key quantitative physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 172.01 g/mol | [1][3] |

| Melting Point | 144-145 °C | [2] |

| Boiling Point | 270 °C | [2] |

| Density | 1.3 - 1.623 g/cm³ | [1][2] |

| Vapor Pressure | 6.6 x 10⁻⁴ mm Hg at 20 °C | [1] |

| Water Solubility | 14.6 - 25 mg/L at 20-25 °C | [1][4] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, cyclohexanone, ethanol, methylene chloride, toluene, and xylene. | [1] |

| Henry's Law Constant | 1.0 x 10⁻⁵ atm-m³/mol | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes:

-

Ammoxidation of 2,6-dichlorotoluene: This is a common industrial method where 2,6-dichlorotoluene is reacted with ammonia and oxygen (or air) in the vapor phase over a suitable catalyst.[5]

-

Multi-step synthesis from 2,6-dichlorotoluene: This process involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichloro benzyl dichloride. This intermediate then undergoes hydrolysis and subsequent nitrilation to yield the crude this compound product, which is then purified.

A patent describes a method for preparing 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by chlorination under the catalysis of phosphorus pentachloride and light to obtain 2,6-dichloro benzyl dichloride, which is then rectified. This is followed by hydrolysis and nitrilation to get the crude product, which is then refined to a purity of 99.8-99.95%.

Experimental Protocols for Analysis

The determination of this compound residues in environmental samples is crucial for monitoring and regulatory purposes. Detailed methodologies for key experiments are outlined below.

Protocol 1: Analysis of this compound in Soil by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of herbicide residues in soil.

1. Sample Preparation and Extraction:

- A representative soil sample (e.g., 50 g) is air-dried and sieved.

- The soil is extracted with a suitable organic solvent, such as a mixture of acetone and water, by shaking for a specified period (e.g., 1 hour).

- The extract is filtered and the solvent is partially evaporated.

2. Cleanup:

- The concentrated extract is partitioned with an immiscible organic solvent like dichloromethane to separate this compound from polar interferences.

- The organic phase is collected and may be further cleaned up using solid-phase extraction (SPE) with a silica-based sorbent to remove remaining impurities.

3. HPLC Analysis:

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.

- Detection: this compound is detected by its UV absorbance, typically at a wavelength around 238 nm.

- Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound's primary mode of action as a herbicide is the inhibition of cellulose biosynthesis in plants.[6][7] Cellulose is a vital structural component of the plant cell wall, providing rigidity and strength. By disrupting its synthesis, this compound critically affects cell division and elongation, particularly in the growing points of roots and shoots.[7]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Proposed mechanism of action for this compound as a cellulose biosynthesis inhibitor.

Recent studies have shown that this compound causes a rapid inhibition of the motility of Cellulose Synthase (CESA) complexes within the plasma membrane, leading to their hyperaccumulation at specific sites. This disruption of CESA trafficking and function is a key event in its herbicidal activity.

Experimental Workflow for Residue Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound residues in a soil sample, from collection to final data reporting.

Caption: General experimental workflow for the analysis of this compound residues in soil.

References

- 1. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2,6-dichloro-Benzonitrile | Herbicides | TargetMol [targetmol.com]

- 5. Cellulose Inhibitor, this compound | NC State Extension Publications [content.ces.ncsu.edu]

- 6. Nonmotile Cellulose Synthase Subunits Repeatedly Accumulate within Localized Regions at the Plasma Membrane in Arabidopsis Hypocotyl Cells following 2,6-Dichlorobenzonitrile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]

The Genesis of a Herbicide: An In-depth Technical Guide to the History and Discovery of Dichlobenil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlobenil (2,6-dichlorobenzonitrile) is a pre-emergent herbicide that has been a significant tool in weed management for decades. Its discovery and development represent a key advancement in the understanding of cellulose biosynthesis and its inhibition. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.

History and Discovery

The herbicidal properties of this compound were first reported in 1960 by Koopman and Daams, scientists working at the research laboratories of N.V. Philips-Duphar in the Netherlands.[1][2] Their seminal paper, "2,6-Dichlorobenzonitrile: a new herbicide," published in the journal Nature, marked the introduction of this potent cellulose biosynthesis inhibitor to the scientific community.[2] The discovery was also protected by a U.S. Patent awarded to Koopman and Daams.[1]

The development of this compound emerged from a broader search for selective herbicides following the discovery of chemicals like nitrophenols, chlorophenols, and the plant hormone indoleacetic acid. N.V. Philips-Duphar, a company with roots in the pharmaceutical industry, expanded its research into agricultural chemicals, leading to this significant discovery. The company itself has a history tracing back to the work of Dr. A. van Wijk and Dr. E.H. Reerink on ultraviolet light and vitamin D synthesis in the 1920s, eventually evolving into Philips-Duphar in 1959.

Chemical Synthesis

The primary route for the synthesis of this compound is the chlorination of benzonitrile.[3] This process introduces chlorine atoms at the 2 and 6 positions of the aromatic ring. While various specific methods exist, a general laboratory-scale synthesis can be described as follows.

Experimental Protocols

Synthesis of 2,6-Dichlorobenzonitrile from Benzonitrile (General Method)

Materials:

-

Benzonitrile

-

Chlorinating agent (e.g., chlorine gas, thionyl chloride)

-

Catalyst (e.g., iron(III) chloride)

-

Solvent (e.g., carbon tetrachloride or an inert solvent)

-

Apparatus for gas introduction (if using chlorine gas)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a gas inlet tube (if necessary), dissolve benzonitrile in a suitable inert solvent.

-

Add a catalytic amount of a Lewis acid, such as iron(III) chloride.

-

Slowly introduce the chlorinating agent into the reaction mixture. If using chlorine gas, it should be bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition of the chlorinating agent is complete, the reaction mixture is typically heated under reflux for a specific period to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled and washed with water and a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove any excess chlorine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

The crude 2,6-dichlorobenzonitrile is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on laboratory-specific equipment and safety protocols.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound exerts its herbicidal effect by potently inhibiting cellulose biosynthesis in plants.[4][5][6] Cellulose, a primary component of the plant cell wall, is essential for cell structure, division, and overall plant growth. By disrupting this fundamental process, this compound effectively halts the development of susceptible weeds, particularly at the germination and seedling stages.[4][5]

The primary target of this compound is the cellulose synthase complex (CSC), a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose microfibrils. Studies have shown that this compound treatment leads to a rapid cessation of the motility of cellulose synthase (CESA) subunits within the plasma membrane. Specifically, live-cell imaging of YFP-labeled CESA6 in Arabidopsis thaliana revealed that this compound causes the hyperaccumulation of CESA complexes at distinct sites in the cell cortex. While the precise binding site on the CSC is not fully elucidated, it is known to differ from that of another cellulose biosynthesis inhibitor, isoxaben.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, inhibiting the cellulose synthase complex.

Experimental Protocols for Mechanism of Action Studies

The inhibition of cellulose biosynthesis by this compound can be quantified using radiolabeled precursors, such as 14C-glucose. The following protocol provides a general framework for such an assay.

Protocol: [14C]Glucose Cell Wall Incorporation Assay

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Liquid growth medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

[14C]Glucose

-

Acetic-nitric acid reagent (80% acetic acid, 10% nitric acid, 10% water)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Grow plant seedlings under sterile conditions in a liquid medium.

-

Prepare treatment solutions by adding the desired concentrations of this compound to the growth medium. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Add [14C]Glucose to each treatment solution at a final concentration of approximately 0.1 µCi/mL.

-

Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 2-4 hours) under controlled light and temperature conditions.

-

After incubation, harvest the seedlings and wash them thoroughly with distilled water to remove external radioactivity.

-

Place the washed seedlings in scintillation vials containing the acetic-nitric acid reagent.

-

Boil the samples for 30-60 minutes to hydrolyze and solubilize non-cellulosic polysaccharides.

-

Cool the vials, add a scintillation cocktail, and quantify the radioactivity in the remaining insoluble fraction (cellulose) using a liquid scintillation counter.

-

Calculate the percentage of inhibition of cellulose synthesis by comparing the radioactivity in the this compound-treated samples to the control samples.

Experimental Workflow Diagram

Caption: Workflow for the [14C]Glucose cell wall incorporation assay.

Quantitative Data

The efficacy of this compound as a herbicide is dependent on the target weed species and environmental conditions. The following tables summarize key quantitative data related to its herbicidal activity and environmental fate.

Table 1: Herbicidal Efficacy of this compound (IC50 Values)

| Weed Species | Common Name | IC50 (µM) | Reference |

| Arabidopsis thaliana | Thale cress | 0.4 | [7] |

| Lepidium sativum | Garden cress | Not specified | [7] |

| Zea mays | Maize (callus) | 2.0 | [7] |

| Phaseolus vulgaris | French bean | 4.0 | [7] |

Note: IC50 values can vary depending on the experimental conditions.

Table 2: Environmental Fate and Toxicity of this compound

| Parameter | Value | Reference |

| Environmental Fate | ||

| Soil Half-life (t1/2) | ~60 days | [5] |

| Water Solubility (25°C) | 25 mg/L | |

| Vapor Pressure (20°C) | 5.5 x 10-4 mm Hg | |

| Ecotoxicity | ||

| Rat Oral LD50 | 3,160 - 4,250 mg/kg | [5] |

| Rabbit Dermal LD50 | >2,000 mg/kg | [5] |

| Bobwhite Quail Oral LD50 | 683 mg/kg | [5] |

| Mallard Duck Oral LD50 | >2,000 mg/kg | [5] |

Structure-Activity Relationship and Degradation

The herbicidal activity of benzonitrile compounds is influenced by the nature and position of substituents on the benzene ring. For this compound, the two chlorine atoms at the 2 and 6 positions are critical for its activity as a cellulose biosynthesis inhibitor.

In the environment, this compound undergoes degradation primarily through microbial action. The main degradation product is 2,6-dichlorobenzamide (BAM), which is more water-soluble and persistent than the parent compound.

This compound Degradation Pathway

Caption: The primary degradation pathway of this compound in the environment.

Conclusion

This compound stands as a testament to the targeted approach of modern herbicide development. Its discovery by Koopman and Daams at N.V. Philips-Duphar provided a powerful tool for weed control and, perhaps more importantly, opened a window into the intricate process of cellulose biosynthesis in plants. The detailed understanding of its mechanism of action, supported by the experimental protocols and quantitative data presented in this guide, continues to inform the development of new herbicidal compounds and our fundamental knowledge of plant biology. For researchers and scientists in the field, the story of this compound serves as a compelling case study in the journey from chemical synthesis to a profound biological impact.

References

- 1. Nonmotile Cellulose Synthase Subunits Repeatedly Accumulate within Localized Regions at the Plasma Membrane in Arabidopsis Hypocotyl Cells following 2,6-Dichlorobenzonitrile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound (Ref: H 133) [sitem.herts.ac.uk]

- 4. welltchemicals.com [welltchemicals.com]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. Deepening into the proteome of maize cells habituated to the cellulose biosynthesis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dichlobenil: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlobenil (2,6-dichlorobenzonitrile) is a broad-spectrum herbicide used to control annual and perennial weeds in a variety of agricultural and non-agricultural settings.[1][2] Its mode of action in plants is the inhibition of cellulose biosynthesis, which disrupts cell wall formation and leads to cessation of growth.[3][4] While effective as a herbicide, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals, is crucial for assessing its safety and potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicological data for this compound, including detailed summaries of key studies, experimental methodologies, and an exploration of its metabolic fate and mechanisms of toxicity.

Toxicokinetics and Metabolism

Following oral administration in rats, this compound is rapidly and extensively absorbed from the gastrointestinal tract, with approximately 89% of the dose absorbed within 7 days.[1][5] It is distributed to various tissues, with the highest concentrations found in the liver, kidney, and fat.[1] this compound does not show a significant potential for accumulation in the body.[1] Excretion is also rapid, primarily occurring through the urine and feces, with about 95% of the dose eliminated within 24 hours.[5]

The metabolism of this compound proceeds via two main pathways. The primary pathway involves hydroxylation of the phenyl ring at the 3- or 4-position, followed by conjugation with glucuronic acid or sulfate. A secondary pathway involves the replacement of a chlorine atom with glutathione, which can be further metabolized.[1][5] The metabolic activation of this compound, particularly in the olfactory mucosa, is mediated by cytochrome P450 (CYP) enzymes.[6][7] This activation can lead to the formation of reactive metabolites that can bind to cellular macromolecules, a process implicated in its tissue-specific toxicity.[6][7]

Figure 1: Metabolic Activation and Toxicity Pathway of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[2][5]

| Species | Route | LD50 / LC50 | Reference |

| Rat | Oral | 3160 - 4250 mg/kg bw | [2] |

| Rabbit | Dermal | >2000 mg/kg bw | [2] |

| Rat | Inhalation | >3.2 mg/L | [5] |

This compound is not a skin or eye irritant and is not considered a skin sensitizer.[2]

Subchronic and Chronic Toxicity

Repeated exposure to this compound in subchronic and chronic studies has been shown to primarily affect the liver and kidneys. In a 2-year feeding study in rats, observed effects included decreased body weight, increased liver and kidney weights, and changes in blood chemistry.[2][8] Similar effects on organ weights and liver changes were noted in a 2-year study in dogs.[8] The No-Observed-Adverse-Effect Level (NOAEL) in a 2-year study in rats was 3.2 mg/kg bw/day, based on changes in clinical chemistry and gross pathology at higher doses.[5] In a 1-year study in dogs, the overall NOAEL was 1.3 mg/kg bw/day based on liver toxicity observed at higher doses.[5]

Carcinogenicity

The carcinogenic potential of this compound has been investigated in several studies. In a 2-year study in rats, there was no significant increase in tumors at moderate to high doses, although one statistical method suggested a possible increase at the highest dose.[2] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen.[2][9] However, other studies have concluded that there is no evidence of carcinogenic action by this compound.[10] One study involving injections in mice showed an increase in the frequency of lymphoma.[11]

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The majority of studies have shown that this compound is not mutagenic.[2][8] However, one study did indicate a possible increase in mutations.[2] Overall, this compound is not considered to possess a significant genotoxic potential.[12]

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and Without | Negative | [7] |

| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | [12] |

| In vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | [12] |

Reproductive and Developmental Toxicity

Reproductive toxicity studies have been conducted with this compound. In a two-generation study in rats, effects such as infertility in some females were observed at moderate doses; however, the study was not conducted according to standard guidelines.[2] In a prenatal developmental toxicity study in rats, an increase in skeletal variations (supernumerary ribs) was observed in offspring at high, maternally toxic doses.[12] In rabbits, this compound caused an increase in unsuccessful pregnancies and an increased frequency of cleft palate in offspring at high doses.[11] The NOAEL for reproductive toxicity in a two-generation rat study was 12 mg/kg bw/day, the highest dose tested.[5] The developmental NOAEL in rats was 60 mg/kg/day, with the LOAEL at 180 mg/kg/day based on a slight increase in supernumerary thoracic ribs.[12]

Ecotoxicity

This compound is moderately to highly toxic to aquatic insects.[2][8] It is slightly toxic to birds, with acute oral LD50 values ranging from 683 mg/kg for bobwhite quail to over 2000 mg/kg for mallard ducks.[2] this compound may chronically affect fish at levels as low as 0.33 ppm and aquatic invertebrates at 0.75 ppm.[13] It has a soil half-life of about 60 days and has the potential to contaminate groundwater due to its moderate mobility.[2]

| Organism | Test Type | Endpoint | Value (mg/L or mg/kg) | Reference |

| Bobwhite Quail | Acute Oral LD50 | - | 683 | [2] |

| Mallard Duck | Acute Oral LD50 | - | >2000 | [2] |

| Fish (generic) | Chronic | NOEC | 0.33 ppm | [13] |

| Aquatic Invertebrates (generic) | Chronic | NOEC | 0.75 ppm | [13] |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicity studies.

Chronic Toxicity Study (based on OECD Guideline 452)

A two-year combined chronic toxicity and carcinogenicity study in rats is a cornerstone for assessing the long-term effects of this compound.

-

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 50 per sex per group).

-

Dose Administration: this compound is administered in the diet at various concentrations (e.g., 0, 50, 400, and 3200 ppm).[5]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study (24 months), all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Figure 2: General Workflow for a Chronic Toxicity Study.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

This study is designed to assess the potential effects of this compound on reproductive function and offspring development over two generations.[14][15]

-

Test System: Typically, Wistar rats are used.[12]

-

Dose Administration: this compound is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The same dosing regimen is continued for the first-generation (F1) offspring, which are then mated to produce the second generation (F2).

-

Endpoints:

-

Parental: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.

-

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: At the end of the study, parental animals and selected offspring are necropsied, and reproductive organs are examined histopathologically.

Developmental Toxicity Study (based on OECD Guideline 414)

This study evaluates the potential for this compound to cause adverse effects on the developing embryo and fetus.

-

Test System: Pregnant rats or rabbits are used.

-

Dose Administration: this compound is administered daily by gavage to pregnant females during the period of organogenesis.

-

Observations: Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The assay is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the potential of this compound to induce structural chromosomal damage in cultured mammalian cells, again with and without metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test is conducted in rodents (usually mice or rats) to detect chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Safety Data and Regulatory Status

The Acceptable Daily Intake (ADI) for this compound has been established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) at 0-0.01 mg/kg bw.[1] This value is based on the overall NOAEL of 1.3 mg/kg bw per day from 1- and 2-year dietary studies in dogs, with a 100-fold safety factor applied.[5] The U.S. EPA has also established a chronic reference dose (cRfD) for this compound. The regulatory status of this compound varies by country, with its use being restricted or banned in some regions due to environmental concerns, particularly the potential for groundwater contamination by its persistent metabolite, 2,6-dichlorobenzamide (BAM).[11]

Conclusion